molecular formula C23H16ClN5O B2615147 1-(3-chlorophenyl)-N-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 890945-13-8

1-(3-chlorophenyl)-N-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B2615147
CAS No.: 890945-13-8
M. Wt: 413.87
InChI Key: IHOGLSHCBHMDAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “1-(3-chlorophenyl)-N-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine” belongs to the class of pyrazolo[3,4-d]pyrimidines . Pyrazolo[3,4-d]pyrimidines are an important class of fused heterocyclic systems due to their wide range of biological activity . They exhibit antiproliferative, antimicrobial, anti-inflammatory and analgesic, hypotensive, and antihistaminic activities .


Synthesis Analysis

Methods have been developed for the synthesis of new pyrazolo[3,4-d]pyrimidine derivatives . When heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrazolo[3,4-d]pyrimidin-5-one derivatives . The acetyl methyl group and the amide carbonyl moiety are involved in the cyclization .

Scientific Research Applications

Synthesis and Characterization

1-(3-chlorophenyl)-N-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine and its derivatives are extensively researched in the field of organic chemistry for their synthesis, structural characterization, and potential biological activities. Studies have demonstrated various synthetic routes and methodologies to create pyrazolo[3,4-d]pyrimidine analogues, elucidating their chemical properties through techniques such as X-ray crystallography, FT-IR, UV–visible, and NMR spectroscopy. These compounds often exhibit significant biological activities, including antitumor, antifungal, and antibacterial effects, attributed to their unique structural features (Titi et al., 2020).

Biological Activities and Applications

The pyrazolo[3,4-d]pyrimidine core structure is integral in medicinal chemistry, showing affinity towards various biological targets. For instance, derivatives of this compound class have been identified to possess A1 adenosine receptor affinity, crucial for understanding adenosine receptor-mediated physiological processes and potential therapeutic applications (Harden et al., 1991). Moreover, novel pyrazole derivatives with additional functional groups have been synthesized and evaluated for their antimicrobial and anticancer properties, indicating the versatile application of these compounds in developing new therapeutic agents (Hafez et al., 2016).

Advanced Materials and Chemical Studies

In addition to biological applications, these compounds have been explored for their potential in materials science and as intermediates in complex chemical reactions. The synthesis of novel 1-arylpyrazolo[3,4-d]pyrimidine derivatives, incorporating amide moieties, demonstrates the adaptability of these compounds in creating diverse molecular structures with potential applications in material sciences (Liu et al., 2016).

Antimicrobial and Antiviral Research

Recent studies have also focused on the antimicrobial and antiviral potentials of this compound derivatives. These compounds have been evaluated against a variety of pathogens, showing promising results in inhibiting microbial growth and viral replication, which could lead to new treatments for infectious diseases (Rahmouni et al., 2014).

Properties

IUPAC Name

1-(3-chlorophenyl)-N-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16ClN5O/c24-16-5-4-6-18(13-16)29-23-21(14-27-29)22(25-15-26-23)28-17-9-11-20(12-10-17)30-19-7-2-1-3-8-19/h1-15H,(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHOGLSHCBHMDAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC3=C4C=NN(C4=NC=N3)C5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.